3,4-DAA

Description

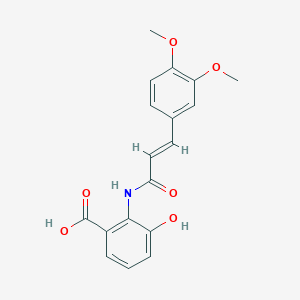

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO6 |

|---|---|

Molecular Weight |

343.3 g/mol |

IUPAC Name |

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid |

InChI |

InChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7+ |

InChI Key |

HUBVPPBIEOCMIE-VQHVLOKHSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2O)C(=O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC |

Synonyms |

2-[3-(3,4-dimethoxy-phenyl)-acryloylamino]-3-hydroxy-benzoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Adamantane Moiety: A Versatile Scaffold in Drug Discovery - A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique properties, including steric bulk, metabolic stability, and the ability to interact with specific biological targets, have led to the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of adamantane derivatives, with a primary focus on their well-established roles as antiviral and neurological agents. We will delve into the molecular interactions, signaling pathways, and experimental methodologies that underpin their therapeutic effects, presenting quantitative data and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Antiviral Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The antiviral activity of first-generation adamantane derivatives, namely amantadine and rimantadine, is primarily directed against the influenza A virus. Their mechanism of action centers on the inhibition of the viral M2 protein, a proton-selective ion channel essential for viral replication.

Molecular Target: The M2 Proton Channel

The M2 protein forms a tetrameric ion channel in the viral envelope. During viral entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a process known as uncoating, which is necessary for the release of the viral genome into the cytoplasm and subsequent replication.

Amantadine and rimantadine act as non-competitive inhibitors of the M2 proton channel. They bind to a specific site within the pore of the channel, physically occluding it and thereby preventing proton translocation. Solid-state NMR studies have identified a high-affinity binding site for amantadine in the N-terminal lumen of the channel, surrounded by key residues such as Val27, Ala30, Ser31, and Gly34.

Signaling Pathway: Inhibition of Viral Uncoating

The binding of adamantane derivatives to the M2 channel disrupts the normal pH-mediated dissociation of the vRNP complex. This leads to the inhibition of viral uncoating and traps the viral genetic material within the endosome, effectively halting the viral replication cycle at an early stage.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The efficacy of adamantane derivatives against the influenza A M2 channel has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) and binding affinity (Ki) values.

| Compound | Virus Strain/Target | Assay | Value | Reference(s) |

| Amantadine | Influenza A (wt) | Plaque Reduction Assay | 15.8 µM | |

| Amantadine | Influenza A (S31N mutant) | Plaque Reduction Assay | 237.0 µM | |

| Amantadine | SARS-CoV-2 | In vitro | 120 µM | |

| Rimantadine | Influenza A (wt) | Plaque Reduction Assay | <10 mM | |

| Rimantadine | SARS-CoV-2 | In vitro | 30-40 µM | |

| Novel Adamantane Derivatives (e.g., 3F4, 3F5) | SARS-CoV-2 | In vitro | 0.32 µM, 0.44 µM |

Note: The emergence of resistant strains, particularly with mutations at Ser31 (S31N), has significantly reduced the clinical efficacy of amantadine and rimantadine against seasonal influenza A.

Neurological Mechanism of Action: Modulation of NMDA Receptors

Memantine, a dimethyl derivative of amantadine, is a well-established therapeutic agent for the treatment of moderate-to-severe Alzheimer's disease. Its primary mechanism of action involves the modulation of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function.

Molecular Target: The NMDA Receptor

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Pathological overactivation of NMDA receptors by glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in the neuronal damage observed in Alzheimer's disease.

Memantine acts as a low-affinity, uncompetitive, open-channel blocker of the NMDA receptor. It binds to a site within the ion channel pore, accessible only when the channel is open. This voltage-dependent block is a key feature of its therapeutic profile. Under normal physiological conditions, the channel is transiently opened by glutamate, and memantine's rapid on-off kinetics allow for physiological synaptic transmission. However, under conditions of pathological, sustained glutamate release, memantine effectively blocks the excessive calcium influx, thereby mitigating excitotoxicity.

Signaling Pathway: Attenuation of Excitotoxicity

By selectively blocking the pathological activation of NMDA receptors, memantine helps to restore the signal-to-noise ratio of glutamatergic neurotransmission. This neuroprotective effect is believed to underlie its ability to improve cognitive function and slow the progression of symptoms in Alzheimer's disease.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interaction of memantine and other adamantane derivatives with the NMDA receptor has been extensively studied using various electrophysiological and binding assays.

| Compound | Receptor/Subunit | Assay | Value | Reference(s) |

| Memantine | NMDA Receptor | Patch Clamp | IC50: 2.92 µM | |

| Memantine | NMDA Receptor (NR1a/NR2A) | Patch Clamp | IC50: 0.93 µM | |

| Memantine | NMDA Receptor (NR1a/NR2B) | Patch Clamp | IC50: 0.82 µM | |

| Memantine | NMDA Receptor (NR1a/NR2D) | Patch Clamp | IC50: 0.47 µM | |

| Memantine | NMDA Receptor | Radioligand Binding | Ki: 740 nM | |

| Amantadine | NMDA Receptor | Radioligand Binding | Ki: 11,000 nM |

Experimental Protocols

A variety of sophisticated experimental techniques are employed to elucidate the mechanism of action of adamantane derivatives. Below are detailed methodologies for key experiments.

Electrophysiological Recording of M2 Proton Channel Activity

Objective: To measure the inhibitory effect of adamantane derivatives on the proton conductance of the influenza A M2 ion channel.

Methodology:

-

Expression System: Xenopus laevis oocytes are microinjected with cRNA encoding the M2 protein.

-

Two-Electrode Voltage Clamp (TEVC):

-

Oocytes are placed in a recording chamber and perfused with a control buffer at a neutral pH (e.g., pH 7.4).

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

The membrane potential is held at a constant voltage (e.g., -20 mV).

-

The perfusion solution is switched to an acidic buffer (e.g., pH 5.5) to activate the M2 proton channels, and the resulting inward current is recorded.

-

The adamantane derivative is then added to the acidic perfusion solution at various concentrations, and the inhibition of the acid-activated current is measured.

-

-

Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.

Patch-Clamp Electrophysiology of NMDA Receptor Modulation

Objective: To characterize the blocking kinetics and voltage dependency of memantine on NMDA receptors.

Methodology:

-

Cell Culture: Primary hippocampal neurons or HEK293 cells expressing specific NMDA receptor subunits are cultured on coverslips.

-

Whole-Cell Patch-Clamp:

-

A coverslip with cultured cells is placed in a recording chamber on an inverted microscope.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application: A rapid solution exchange system is used to apply glutamate and the NMDA receptor co-agonist glycine to activate the receptors, and the resulting inward current is recorded. Memantine is then co-applied with the agonists at various concentrations and at different holding potentials to assess its blocking and unblocking kinetics and voltage dependency.

-

Data Analysis: The IC50 value, on- and off-rates of the block, and the degree of voltage dependency are determined.

Site-Directed Mutagenesis of the M2 Proton Channel

Objective: To identify key amino acid residues involved in the binding of adamantane derivatives and the mechanism of drug resistance.

Methodology:

-

Mutagenesis: A plasmid containing the wild-type M2 gene is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide changes to introduce specific amino acid substitutions (e.g., S31N, V27A).

-

Expression and Functional Assay: The mutated M2 constructs are expressed in a suitable system (e.g., Xenopus oocytes or mammalian cells).

-

Inhibitor Testing: The inhibitory activity of amantadine or rimantadine on the mutant M2 channels is assessed using electrophysiological or other functional assays.

-

Analysis: The IC50 values for the mutant channels are compared to those of the wild-type channel to determine the impact of the mutation on drug sensitivity.

Conclusion and Future Directions

Adamantane derivatives have proven to be a remarkably successful class of therapeutic agents, with well-defined mechanisms of action in both antiviral and neurological contexts. Their ability to specifically target and modulate the function of ion channels, such as the influenza A M2 proton channel and the NMDA receptor, underscores the therapeutic potential of this unique chemical scaffold.

For antiviral drug development, the challenge of resistance necessitates the design of novel adamantane derivatives that can overcome common mutations in the M2 channel. Structure-based drug design, informed by detailed structural information of the drug-binding site, will be crucial in this endeavor.

In the realm of neurodegenerative diseases, the success of memantine has spurred interest in developing other adamantane-based compounds with improved or novel mechanisms of action. This includes the exploration of multi-target ligands that can simultaneously modulate different pathological pathways.

The continued investigation of the structure-activity relationships and the detailed molecular interactions of adamantane derivatives with their biological targets will undoubtedly pave the way for the development of the next generation of innovative therapeutics.

Discovery and history of aminoadamantanes

An In-Depth Technical Guide to the Discovery and History of Aminoadamantanes

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon resembling a diamondoid structure, has become a privileged motif in medicinal chemistry. Its unique properties have led to the development of a class of drugs known as aminoadamantanes, which have found therapeutic applications in diverse areas, from antiviral to neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of the core aminoadamantane drugs, focusing on amantadine and memantine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key biological pathways and processes.

The Dawn of Adamantane Chemistry: Discovery and Synthesis

The journey of aminoadamantanes begins with the discovery of their parent cage molecule, adamantane (C₁₀H₁₆). First isolated from crude petroleum in 1933, its synthesis was a significant challenge. The first successful, albeit low-yield, synthesis was achieved by Prelog and Seiwerth in 1941. However, it was the discovery of a Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene by Schleyer in the late 1950s that made adamantane and its derivatives readily accessible for broader chemical and pharmacological investigation.

The First Aminoadamantane: Synthesis of Amantadine

The first therapeutically significant aminoadamantane, 1-aminoadamantane hydrochloride, known as amantadine, was first synthesized in 1960 by Stetter and his colleagues.[1] The original synthesis laid the groundwork for future adamantane-based drug discovery.

Experimental Protocol: Original Synthesis of Amantadine (Stetter et al., 1960)

The classical synthesis of amantadine proceeds in two main steps from adamantane:

-

Step 1: Electrophilic Bromination of Adamantane.

-

Reagents: Adamantane, liquid bromine (Br₂).

-

Procedure: Adamantane is dissolved in an excess of liquid bromine and the mixture is heated. The reaction proceeds via an electrophilic substitution at one of the four equivalent tertiary (bridgehead) carbon atoms. The excess bromine is removed, often by reacting with a reducing agent like sodium bisulfite, to yield 1-bromoadamantane.[2][3][4]

-

Reaction: C₁₀H₁₆ + Br₂ → C₁₀H₁₅Br + HBr

-

-

Step 2: Ritter Reaction and Hydrolysis.

-

Reagents: 1-bromoadamantane, acetonitrile (CH₃CN), concentrated sulfuric acid (H₂SO₄), sodium hydroxide (NaOH).

-

Procedure: 1-bromoadamantane is subjected to a Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid. This forms an N-acetylaminoadamantane intermediate.[1][5][6][7] The intermediate is then hydrolyzed under basic conditions (e.g., refluxing with NaOH in a suitable solvent like diethylene glycol) to cleave the acetyl group, yielding 1-aminoadamantane (amantadine). The free base is then typically converted to its hydrochloride salt for pharmaceutical use.[6]

-

Reaction:

-

C₁₀H₁₅Br + CH₃CN + H₂SO₄ → C₁₀H₁₅NHC(O)CH₃

-

C₁₀H₁₅NHC(O)CH₃ + NaOH + H₂O → C₁₀H₁₅NH₂ + CH₃COONa

-

C₁₀H₁₅NH₂ + HCl → C₁₀H₁₅NH₃⁺Cl⁻

-

-

Below is a diagram illustrating the general workflow for this foundational synthesis.

Antiviral Properties: The First Therapeutic Application

The first major breakthrough for aminoadamantanes came in 1963-1964 when amantadine was discovered to possess antiviral activity, specifically against the influenza A virus.[8] This discovery marked the advent of a new class of antiviral agents. Amantadine received approval for prophylaxis against influenza A in 1966.[9][10]

Mechanism of Action: M2 Proton Channel Inhibition

The antiviral action of amantadine is highly specific. It targets the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[11] This channel is crucial for the early stages of viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification is necessary for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm to initiate replication. Amantadine blocks this M2 channel, preventing acidification and trapping the virus in the endosome, thereby inhibiting its replication.[11] Influenza B viruses, which lack the M2 protein, are not susceptible to amantadine.

The signaling pathway below illustrates the role of the M2 channel in influenza A replication and the inhibitory action of amantadine.

Quantifying Antiviral Activity

The antiviral efficacy of amantadine and its derivatives is typically quantified using cell-based assays, such as the plaque reduction assay or by measuring channel inhibition directly using electrophysiology.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay used to quantify the infectivity of a virus in the presence of an antiviral compound.

-

Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is seeded in multi-well plates.[12]

-

Virus-Drug Incubation: A known quantity of influenza A virus (measured in plaque-forming units, PFU) is incubated with serial dilutions of the antiviral drug (e.g., amantadine).[13]

-

Infection: The cell monolayers are washed, and the virus-drug mixtures are added to the wells. The plates are incubated to allow for viral adsorption.[14][15]

-

Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells.[12][13]

-

Plaque Development: The plates are incubated for several days to allow infected cells to lyse and form visible plaques.

-

Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in drug-treated wells is compared to untreated control wells.[13]

-

Data Analysis: The drug concentration that inhibits plaque formation by 50% (EC₅₀) is calculated.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

TEVC is an electrophysiological technique used to measure the ion flow through channels expressed in the membrane of large cells, typically Xenopus laevis oocytes.[16][17][18]

-

Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the influenza A M2 protein. The oocytes are incubated for 2-4 days to allow for protein expression on the cell membrane.

-

Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes: a voltage-sensing electrode and a current-injecting electrode.

-

Voltage Clamp: A feedback amplifier clamps the membrane potential at a set holding potential (e.g., -30 mV).

-

Channel Activation: The external solution is changed to one with a low pH (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current.

-

Inhibitor Application: The low pH solution containing various concentrations of the inhibitor (amantadine) is perfused over the oocyte. The drug blocks the channel, causing a reduction in the measured current.

-

Data Analysis: The inhibition of the current is measured at each drug concentration, and the data are fitted to a dose-response curve to determine the concentration that inhibits 50% of the channel activity (IC₅₀).[19]

| Compound | Target | Assay | Potency (IC₅₀) | Reference |

| Amantadine | Influenza A M2 (WT) | TEVC | 16.0 ± 1.1 µM | [19] |

| Amantadine | Influenza A M2 (S31N) | TEVC | 199.9 ± 1.1 µM | [19] |

| Amantadine | Influenza A M2 (L26F) | TEVC | 164.5 ± 14.4 µM | [20] |

| Rimantadine | Influenza A M2 (WT) | TEVC | ~15 µM | [19] |

A Serendipitous Turn: Aminoadamantanes in Neurology

The history of aminoadamantanes took an unexpected turn in 1968 when a patient taking amantadine for influenza prophylaxis reported a marked improvement in her Parkinson's disease symptoms.[9] This serendipitous discovery led to clinical trials, and in 1973, the FDA approved amantadine for the treatment of Parkinson's disease.[9] This opened a new chapter for these molecules as neuromodulatory agents.

Amantadine in Parkinson's Disease

The mechanism of amantadine in Parkinson's disease is not fully elucidated but is understood to be multifactorial. Its primary benefits are thought to stem from its ability to modulate dopaminergic and glutamatergic neurotransmission. It acts as a weak, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and is also believed to enhance dopamine release and inhibit its reuptake.

| Study | N (Amantadine) | Primary Outcome Measure | Result (Amantadine vs. Placebo) | Reference |

| Multi-center, RCT | 36 | Rush Dyskinesia Rating Scale (RDRS) | 64% improved vs. 16% improved (OR: 6.7) | [21] |

| Multi-center, RCT | 36 | UPDRS-IVa (Dyskinesia) | -1.83 score change vs. -0.03 | [21] |

| Pooled Phase 3 | 101 | "Off" Time | -1.2 hours/day (p < 0.001) | [22] |

| Pooled Phase 3 | 101 | "On" Time with Troublesome Dyskinesia | -2.0 hours/day (p < 0.001) | [22] |

| EASE LID 2 (Open-Label) | 223 | MDS-UPDRS Part IV | Sustained reduction over 100 weeks | [23][24] |

Development of Memantine for Alzheimer's Disease

Building on the neurological activity of amantadine, a second-generation aminoadamantane, memantine (1-amino-3,5-dimethyladamantane), was developed. First synthesized in 1963 by Eli Lilly, its central nervous system activity was noted in the early 1970s.[25] It was eventually developed by Merz Pharmaceuticals for neurological disorders. The critical discovery of its mechanism as an NMDA receptor antagonist was made in 1989.[26] This provided a strong rationale for its use in Alzheimer's disease, where glutamatergic excitotoxicity is a key pathological feature. Memantine was approved in the US in 2003 for the treatment of moderate-to-severe Alzheimer's disease.[25]

Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the brain, and its action at NMDA receptors is fundamental for learning and memory. However, excessive glutamate can lead to overstimulation of NMDA receptors, causing an influx of Ca²⁺ that triggers neurotoxic pathways. Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist. Its properties are key to its therapeutic effect:

-

Uncompetitive: It only binds within the ion channel when it is opened by glutamate and a co-agonist (glycine or D-serine).

-

Voltage-Dependent: At normal resting membrane potentials, the channel is blocked by Mg²⁺. When the neuron is depolarized, Mg²⁺ is expelled, allowing ion flow. Memantine can then enter and block the channel.

-

Low Affinity & Fast Kinetics: Memantine's relatively low affinity and fast on/off binding kinetics mean it can leave the channel when a large, transient "phasic" glutamate signal (associated with normal learning) occurs. However, it remains effective at blocking the low-level, persistent "tonic" activation of the receptor that is thought to be pathological.

This preferential blocking of pathological signaling while sparing physiological signaling distinguishes it from high-affinity NMDA antagonists, which can cause significant side effects.

Quantifying Neurological Activity

The efficacy of memantine has been established in numerous clinical trials, and its binding affinity for the NMDA receptor has been determined through radioligand binding assays.

| Parameter | Amantadine | Memantine | Reference |

| NMDA Receptor Affinity (Ki) | ~11,000 nM | ~500 - 1,000 nM | [26][27][28] |

| NMDA Receptor IC₅₀ (Whole-Cell) | ~35 - 50 µM | ~0.5 - 1 µM | [27][29] |

Clinical Efficacy of Memantine in Moderate-to-Severe Alzheimer's Disease

| Study | N (Memantine) | Primary Outcome Measure | Result (Mean Change, Memantine vs. Placebo) | Reference |

| Reisberg et al. (28-week) | 126 | SIB | +0.9 vs. -2.5 (p < 0.001) | [30] |

| Reisberg et al. (28-week) | 126 | ADCS-ADL₁₉ | -2.0 vs. -3.4 (p = 0.03) | [30] |

| Tariot et al. (24-week, +AChEI) | 341 | SIB | +2.2 vs. -0.4 (p = 0.001) | [31] |

| Tariot et al. (24-week, +AChEI) | 341 | CIBIC-Plus | 3.8 vs. 4.1 (p = 0.008) | [31][32] |

SIB: Severe Impairment Battery; ADCS-ADL: Alzheimer's Disease Cooperative Study - Activities of Daily Living; CIBIC-Plus: Clinician's Interview-Based Impression of Change Plus Caregiver Input; AChEI: Acetylcholinesterase Inhibitor.

Conclusion

The discovery and development of aminoadamantanes represent a remarkable journey in medicinal chemistry, from an obscure hydrocarbon to multifaceted therapeutic agents. The story began with the synthesis of amantadine and its unexpected discovery as an antiviral agent, leading to the elucidation of a novel mechanism of action involving the M2 proton channel. A second wave of discovery, initiated by a serendipitous clinical observation, repositioned these molecules as crucial neuromodulatory agents. This led to the rational development of memantine, a second-generation compound that has become a cornerstone in the management of moderate-to-severe Alzheimer's disease by targeting pathological NMDA receptor activity. The history of aminoadamantanes underscores the value of both rational design and serendipity in drug discovery and continues to inspire the development of new adamantane-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]

- 3. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]

- 4. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]

- 5. Synthesis and Anti-influenza A Virus Activity of 2,2-Dialkylamantadines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amantadine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influenza virus plaque assay [protocols.io]

- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. iitri.org [iitri.org]

- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 19. Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. neurologylive.com [neurologylive.com]

- 23. neurologylive.com [neurologylive.com]

- 24. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]

- 25. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Memantine - Wikipedia [en.wikipedia.org]

- 28. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 29. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. accessdata.fda.gov [accessdata.fda.gov]

- 32. lupin.com [lupin.com]

The Versatile Diamondoid: A Technical Review of 1,3-Diaminoadamantane Applications

For Researchers, Scientists, and Drug Development Professionals

The rigid, cage-like structure of adamantane has long captured the interest of chemists, offering a unique scaffold for the development of novel materials and therapeutics. Among its many derivatives, 1,3-diaminoadamantane stands out as a particularly versatile building block, finding applications in fields ranging from antiviral drug discovery to the synthesis of high-performance polymers and advanced porous materials. This in-depth technical guide explores the core applications of 1,3-diaminoadamantane, presenting key quantitative data, detailed experimental protocols, and visual representations of associated chemical and biological pathways.

Synthesis of 1,3-Diaminoadamantane: A Foundational Overview

The synthesis of 1,3-diaminoadamantane is a critical first step for its various applications. Several synthetic routes have been reported, with a common and effective method involving the bromination of adamantane followed by amination.[1]

A widely adopted procedure begins with the electrophilic bromination of adamantane to yield 1,3-dibromoadamantane. This intermediate is then subjected to amination, often using urea in the presence of an acid catalyst, to produce the target 1,3-diaminoadamantane.[2] The overall yield for this two-step process can be significant, with reports of up to 51.26% from adamantane.[2]

Experimental Protocol: Synthesis of 1,3-Diaminoadamantane

This protocol is adapted from a reported high-yield synthesis.[2]

Step 1: Synthesis of 1,3-Dibromoadamantane

-

In a round-bottom flask, dissolve adamantane in a suitable solvent such as dichloromethane.

-

Add iron powder to act as a catalyst.

-

Slowly add liquid bromine to the stirred mixture at room temperature.

-

Continue stirring for 24 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite to remove excess bromine.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from methanol to yield pure 1,3-dibromoadamantane.

Step 2: Synthesis of 1,3-Diaminoadamantane

-

In a reaction vessel, combine 1,3-dibromoadamantane, urea, and a high-boiling point solvent like diphenyl ether.

-

Add trifluoroacetic acid (TFA) as a catalyst.

-

Heat the mixture to approximately 180°C and maintain for 1.5 hours with stirring.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform).

-

Acidify the organic extract with hydrochloric acid to protonate the diamine, facilitating its separation from the organic phase.

-

Neutralize the acidic aqueous layer with a base, such as sodium hydroxide, to deprotonate the diamine.

-

Extract the free diamine into an organic solvent.

-

Dry the organic extract and remove the solvent under reduced pressure to obtain 1,3-diaminoadamantane.

Antiviral Drug Development: A Promising Scaffold

The adamantane cage has a well-established history in antiviral drug development, with amantadine and rimantadine being early examples of successful influenza A inhibitors. 1,3-Diaminoadamantane provides a scaffold for the development of new antiviral agents with potentially broader activity and improved resistance profiles.

The general workflow for antiviral drug discovery involves several key stages, from initial screening of a compound library to preclinical and clinical trials.

Quantitative Data: Antiviral Activity of 1,3-Diaminoadamantane Derivatives

The antiviral efficacy of compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency.

| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |

| Aminoadamantane Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | |

| Aminoadamantane Derivative 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | |

| Aminoadamantane Derivative 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | |

| Glycyl-rimantadine | Influenza A/Hongkong/68 | Not Specified | 0.11 µg/mL |

Experimental Protocol: General Antiviral Screening (CPE Reduction Assay)

This protocol outlines a common method for initial in vitro screening of antiviral compounds based on the reduction of the cytopathic effect (CPE).[3]

-

Cell Culture: Plate a suitable host cell line (e.g., Vero 76 cells) in 96-well microplates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

Infection: Add the test compounds at various concentrations to the cell monolayers. Subsequently, infect the cells with the target virus. Include control wells with uninfected cells, infected cells without any compound, and infected cells with a known antiviral drug.

-

Incubation: Incubate the plates until a significant cytopathic effect (typically >80%) is observed in the virus control wells.

-

Quantification of Cell Viability: Use a cell viability assay, such as the neutral red uptake assay, to quantify the number of viable cells in each well.

-

Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

High-Performance Polymers: Enhancing Thermal Stability

The rigid and bulky nature of the 1,3-diaminoadamantane unit makes it an excellent monomer for the synthesis of high-performance polymers, particularly polyimides. The incorporation of the adamantane cage into the polymer backbone can significantly enhance thermal stability, as indicated by high glass transition temperatures (Tg).[4]

The synthesis of polyimides from 1,3-diaminoadamantane typically involves a two-step process: the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.

Quantitative Data: Thermal Properties of Adamantane-Based Polyimides

The thermal stability of polymers is a critical parameter for many applications. The glass transition temperature (Tg) and the decomposition temperature (Td) are key indicators of a polymer's performance at elevated temperatures.

| Diamine Monomer | Dianhydride Monomer | Tg (°C) | Td at 10% weight loss (°C) | Reference |

| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Various Aromatic Dianhydrides | 248 - 308 | > 500 | [5] |

| 1,3-bis(4-aminophenyl) adamantane (ADMDA) | Commercial Dianhydrides | 285 - 440 | Not Specified | [4] |

Experimental Protocol: Synthesis of Adamantane-Based Polyimides

This protocol describes a general two-stage synthesis of polyimides.[5][6]

Step 1: Synthesis of Poly(amic acid)

-

In a dry, nitrogen-purged reaction flask, dissolve the 1,3-diaminoadamantane derivative in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Gradually add an equimolar amount of a solid aromatic dianhydride to the stirred diamine solution at room temperature.

-

Continue stirring under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Heat the film in a vacuum oven or under a nitrogen atmosphere using a step-wise heating program. A typical program might involve heating at 100°C, 200°C, and finally 300°C, holding at each temperature for a specified time to ensure complete conversion of the poly(amic acid) to the polyimide and removal of the solvent and water.

-

After cooling, the resulting polyimide film can be removed from the glass plate.

Materials Science: Building Blocks for Porous Frameworks

The well-defined geometry and rigidity of 1,3-diaminoadamantane make it a desirable building block for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).[7] These materials possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis.[7]

Quantitative Data: Properties of Adamantane-Based Porous Materials

The performance of porous materials is often characterized by their Brunauer-Emmett-Teller (BET) surface area and pore volume.

| Material Type | Adamantane-Based Building Block | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| Microporous Organic Framework | 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | 442 - 665 | Not Specified | [8] |

| Covalent Organic Framework (COF-42) | 2,5-Diethoxyterephthalohydrazide and trigonal trialdehydes | 720 | Not Specified | [9] |

| Metal-Organic Framework | Adamantane-based ligands | Not Specified | Not Specified | [10] |

Note: Data for MOFs and COFs specifically derived from 1,3-diaminoadamantane is limited in the reviewed literature. The table provides examples of adamantane-based porous materials to illustrate their potential properties.

Catalysis: An Emerging Frontier

While the use of 1,3-diaminoadamantane in catalysis is a less explored area compared to its other applications, its derivatives have shown potential as ligands for metal-based catalysts and as organocatalysts. The rigid adamantane backbone can provide steric bulk and influence the stereoselectivity of catalytic reactions.[11][12] Further research is needed to fully elucidate the catalytic potential of 1,3-diaminoadamantane and its complexes.

Conclusion

1,3-Diaminoadamantane has proven to be a remarkably versatile and valuable building block in modern chemistry. Its unique diamondoid structure imparts desirable properties to a wide range of materials and molecules. In drug discovery, it serves as a robust scaffold for the development of novel antiviral agents. In polymer science, its incorporation leads to the creation of high-performance polyimides with exceptional thermal stability. Furthermore, its rigid and well-defined geometry makes it a promising component for the construction of advanced porous materials like MOFs and COFs. As research continues to uncover new synthetic methodologies and applications, the importance of 1,3-diaminoadamantane in the development of advanced materials and therapeutics is set to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 12. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Diaminoadamantane (CAS 10303-95-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and commercial availability of 1,3-Diaminoadamantane (CAS 10303-95-4). This unique, rigid diamine serves as a critical building block in medicinal chemistry, materials science, and chemical synthesis, offering a scaffold for the development of novel therapeutics and high-performance materials.

Core Properties of 1,3-Diaminoadamantane

1,3-Diaminoadamantane, also known by its IUPAC name Tricyclo[3.3.1.1³,⁷]decane-1,3-diamine, is a white crystalline solid characterized by a rigid, cage-like adamantane core with two primary amine functionalities.[1] This structure imparts unique properties such as high thermal stability, steric bulk, and specific reactivity, making it a valuable intermediate in various chemical transformations.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,3-Diaminoadamantane.

| Property | Value | Reference(s) |

| CAS Number | 10303-95-4 | [1][3] |

| IUPAC Name | adamantane-1,3-diamine | [3] |

| Synonyms | 1,3-Adamantanediamine, Tricyclo[3.3.1.1³,⁷]decane-1,3-diamine | [1][4] |

| Molecular Formula | C₁₀H₁₈N₂ | [1][3] |

| Molecular Weight | 166.26 g/mol | [3] |

| Boiling Point | 248.6 ± 8.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 122.0 ± 17.9 °C | [5] |

| Appearance | White to Almost white powder to lump | [1] |

| Solubility | The hydrochloride salt is soluble in water. | [1] |

Synthesis and Experimental Protocols

The most common and well-documented synthesis of 1,3-Diaminoadamantane involves a two-step process starting from adamantane: bromination followed by amination.[1][5]

Experimental Protocol: Synthesis of 1,3-Diaminoadamantane

Step 1: Synthesis of 1,3-Dibromoadamantane [1][5]

-

To a stirred mixture of adamantane and iron powder in dichloromethane (CH₂Cl₂), add liquid bromine at room temperature.

-

Maintain the reaction at this temperature for 24 hours.

-

Upon completion, treat the reaction mixture with an aqueous solution of sodium sulfite to quench excess bromine.

-

Concentrate the organic layer to obtain the crude product.

-

Recrystallize the crude solid from methanol to yield 1,3-dibromoadamantane as a white crystalline solid. A typical yield is around 72%.[1][5]

Step 2: Amination of 1,3-Dibromoadamantane [1][5]

-

In a round-bottom flask pre-heated to 140 °C in an oil bath, add 1,3-dibromoadamantane, urea, and trifluoroacetic acid to diphenyl ether as a high-boiling point solvent.[5]

-

Stir the mixture and heat to the desired reaction temperature for the specified time (e.g., 180°C for 1.5 hours).[1][5]

-

After the reaction, cool the mixture and extract the product with chloroform.

-

Acidify the organic layer with 2M HCl, separate the aqueous layer, and then basify it with NaOH to a pH of 11.[5]

-

Extract the aqueous solution with chloroform, dry the combined organic layers over magnesium sulfate (MgSO₄), and concentrate under vacuum to obtain the crude 1,3-Diaminoadamantane.

-

Further purification can be achieved by vacuum distillation to yield the final product as a white solid.[5]

Caption: Synthetic workflow for 1,3-Diaminoadamantane.

Applications in Research and Development

1,3-Diaminoadamantane is a versatile building block with significant applications in several fields.[2]

Pharmaceutical and Medicinal Chemistry

The adamantane cage is a recognized pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates.[2][6] 1,3-Diaminoadamantane serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][7]

Notably, it is a precursor to derivatives like Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[8][9] The amino groups on the adamantane scaffold provide reactive sites for further functionalization, allowing for the construction of complex molecules with potential therapeutic activities.[2]

References

- 1. Adamantane-1,3-diamine | 10303-95-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Adamantane-1,3-diamine | C10H18N2 | CID 213512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Adamantane-1,3-diamine 10303-95-4 | TCI AMERICA [tcichemicals.com]

- 5. asianpubs.org [asianpubs.org]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Diaminoadamantane from Adamantane

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Diaminoadamantane is a key bicyclic diamine utilized as a building block in medicinal chemistry and materials science. Its rigid, cage-like structure imparts unique properties to polymers, and its derivatives have shown potential as therapeutic agents. This document provides detailed protocols for the synthesis of 1,3-diaminoadamantane starting from adamantane, focusing on a common and efficient two-step synthetic route.

Overall Synthesis Workflow

The synthesis of 1,3-diaminoadamantane from adamantane is typically achieved through a two-step process:

-

Bromination of Adamantane: Adamantane undergoes electrophilic substitution to yield 1,3-dibromoadamantane.

-

Amination of 1,3-Dibromoadamantane: The dibrominated intermediate is then converted to 1,3-diaminoadamantane.

Caption: Overall workflow for the synthesis of 1,3-diaminoadamantane.

Step 1: Synthesis of 1,3-Dibromoadamantane

This step involves the direct bromination of adamantane at the tertiary bridgehead positions. The reaction is typically catalyzed by a Lewis acid or metallic iron.

Experimental Protocol: Bromination of Adamantane

Materials:

-

Adamantane

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Iron powder (Fe)

-

Aqueous sodium sulfite solution (Na₂SO₃)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure: [1]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of adamantane and iron powder is suspended in dichloromethane.

-

The flask is cooled in an ice bath.

-

Liquid bromine is added dropwise to the stirred mixture at a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion, the reaction is quenched by the careful addition of an aqueous sodium sulfite solution to neutralize any excess bromine.

-

The organic layer is separated using a separatory funnel, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude solid.

-

The crude product is purified by recrystallization from methanol to afford pure 1,3-dibromoadamantane as a white solid.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | Adamantane | [1] |

| Product | 1,3-Dibromoadamantane | [1] |

| Yield | 72% | [1] |

| Melting Point | 112-113 °C | [1] |

| Appearance | White solid | [1] |

Step 2: Synthesis of 1,3-Diaminoadamantane

The conversion of 1,3-dibromoadamantane to 1,3-diaminoadamantane can be achieved through various methods. A convenient and effective method involves amination with urea in the presence of trifluoroacetic acid.

Experimental Protocol: Amination of 1,3-Dibromoadamantane with Urea

Materials:

-

1,3-Dibromoadamantane

-

Urea (CO(NH₂)₂)

-

Trifluoroacetic acid (TFA)

-

Diphenyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

pH meter or pH paper

Procedure: [1]

-

A mixture of 1,3-dibromoadamantane, urea, and diphenyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Trifluoroacetic acid is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period.

-

After cooling to room temperature, the mixture is acidified with hydrochloric acid.

-

The aqueous layer is separated and then neutralized with a sodium hydroxide solution.

-

The neutralized aqueous solution is extracted with chloroform.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield crude 1,3-diaminoadamantane, which can be further purified if necessary.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Starting Material | 1,3-Dibromoadamantane | [1] |

| Product | 1,3-Diaminoadamantane | [1] |

| Reagents | Urea, Trifluoroacetic Acid | [1] |

| Solvent | Diphenyl ether | [1] |

| Yield | 71.2% | [1] |

| Overall Yield (from Adamantane) | 51.26% | [1] |

Alternative Amination Route: Ritter Reaction

An alternative pathway for the amination involves a Ritter-type reaction, which proceeds through a diacetylamino intermediate followed by hydrolysis.

Caption: Ritter reaction pathway for the synthesis of 1,3-diaminoadamantane.

The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which in this case is the carbocation generated from 1,3-dibromoadamantane in the presence of a strong acid.[2][3] The resulting N,N'-diacetyl-1,3-diaminoadamantane is then hydrolyzed to yield the final product.[4][5]

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Trifluoroacetic acid is a strong, corrosive acid. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane and chloroform are volatile and potentially carcinogenic. All manipulations should be performed in a fume hood.

-

Reactions involving strong acids and heating should be conducted with caution, using appropriate glassware and heating apparatus.

Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

Experimental protocol for 1,3-dibromoadamantane amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Disubstituted adamantane derivatives are crucial building blocks in medicinal chemistry and materials science due to their rigid, three-dimensional structure. This application note provides a detailed experimental protocol for the amination of 1,3-dibromoadamantane, a key intermediate in the synthesis of various biologically active compounds and functional materials. The protocol described herein is a robust and scalable method for producing 1,3-diaminoadamantane.

Reaction Mechanism

The amination of 1,3-dibromoadamantane proceeds through a nucleophilic substitution reaction. Given the tertiary nature of the bridgehead carbons of the adamantane cage, the reaction is likely to follow an SN1-type mechanism. This involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the amine nucleophile.[1] Trifluoroacetic acid can be used to facilitate the cleavage of the C-Br bond, promoting the formation of the carbocation.[2]

Experimental Protocol: Synthesis of 1,3-Diaminoadamantane

This protocol is adapted from established literature procedures for the amination of 1,3-dibromoadamantane using urea as the amine source.[2][3]

Materials:

-

1,3-Dibromoadamantane (C₁₀H₁₄Br₂)

-

Urea (CH₄N₂O)

-

Trifluoroacetic Acid (TFA, CF₃COOH)

-

Diphenyl ether (C₁₂H₁₀O)

-

Chloroform (CHCl₃)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromoadamantane and urea. A molar ratio of 1:2 to 1:10 (1,3-dibromoadamantane to urea) is recommended.[3]

-

Solvent and Catalyst Addition: Add a high-boiling point solvent such as diphenyl ether.[2][3] Subsequently, add a catalytic amount of trifluoroacetic acid.[2]

-

Reaction: Heat the mixture to 180°C with vigorous stirring for 1.5 hours.[2]

-

Work-up:

-

Purification:

-

Extract the basified aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield 1,3-diaminoadamantane.[2]

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the amination of 1,3-dibromoadamantane.

| Reactant | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Adamantane | Bromine, Iron powder | Dichloromethane | Iron | Room Temp | 24 | 72 | [2] |

| 1,3-Dibromoadamantane | Urea | Diphenyl ether | Trifluoroacetic Acid | 180 | 1.5 | - | [2] |

Note: The yield for the direct amination step from 1,3-dibromoadamantane was not explicitly stated in the referenced literature, but the overall synthesis of adamantane-1,3-diamine from adamantane achieves yields up to 72%.[2]

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1,3-diaminoadamantane.

Reaction Mechanism Pathway

Caption: Proposed SN1-type reaction mechanism for the amination.

References

Application of 1,3-Diaminoadamantane in Advanced Polymer Synthesis

Introduction:

1,3-Diaminoadamantane is a unique diamine monomer characterized by a rigid, three-dimensional diamondoid cage structure. Its incorporation into polymer backbones imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and increased glass transition temperatures (Tg). These attributes make polymers derived from 1,3-diaminoadamantane suitable for high-performance applications in fields such as microelectronics, aerospace, and advanced composites. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyamides and polyimides based on 1,3-diaminoadamantane.

I. Polymer Systems and Applications

The rigid and bulky nature of the adamantane cage disrupts polymer chain packing, leading to materials with high thermal stability and good solubility in organic solvents. The primary applications of 1,3-diaminoadamantane in polymer chemistry are in the synthesis of high-performance polyamides and polyimides.

-

Polyamides: The incorporation of 1,3-diaminoadamantane into polyamide chains enhances their thermal resistance and mechanical properties compared to conventional aliphatic or aromatic polyamides. These materials can be used in applications requiring high-temperature stability and durability.

-

Polyimides: Adamantane-based polyimides exhibit exceptionally high glass transition temperatures, excellent thermal and oxidative stability, and good mechanical properties.[1] They are often colorless and transparent, making them suitable for optical and optoelectronic applications.[1]

II. Quantitative Data Summary

The properties of polymers derived from 1,3-diaminoadamantane and its derivatives are summarized in the tables below. These tables provide a comparative overview of their thermal and mechanical characteristics.

Table 1: Thermal Properties of Adamantane-Based Polymers

| Polymer Type | Monomers | Tg (°C) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) |

| Polyamide | 1,3-Bis(4-aminophenyl)adamantane + Aliphatic Dicarboxylic Acids | >150 | - | - | - |

| Polyamide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) + Isophthaloyl Chloride | >350 | >450 | - | - |

| Polyimide | 1,3-Bis(4-aminophenyl) adamantane (ADMDA) + Commercial Dianhydrides | 285 - 440 | - | >500 | - |

| Polyimide | 2,2-Bis[4-(4-aminophenoxy)phenyl]adamantane + Aromatic Dianhydrides | 248 - 308 | - | >500 | - |

| Polyimide | 1,3-Diaminoadamantane + Aromatic Dianhydrides | 179 - 187 | up to 354 | - | - |

Table 2: Mechanical Properties of Adamantane-Based Polyimide Films

| Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| 1,3-Bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) + Dianhydrides | Inferior to ADMDA-derived polymers | - | - |

| 1,3-Bis(fluoro-aminophenyl) adamantane (FADMDA) + Dianhydrides | - | Lower than ADMDA-based polymers | Higher than ADMDA-based ones |

III. Experimental Protocols

A. Synthesis of Adamantane-Based Polyamides

1. Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of polyamides from 1,3-diaminoadamantane and aromatic dicarboxylic acid chlorides.

-

Materials:

-

1,3-Diaminoadamantane

-

Terephthaloyl chloride (or other aromatic diacid chloride)

-

N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

-

Lithium Chloride (LiCl)

-

Pyridine

-

Methanol

-

Acetone

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,3-diaminoadamantane and a catalytic amount of LiCl in anhydrous DMAc.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of the diacid chloride, either as a solid or as a solution in DMAc, to the stirred diamine solution.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

The resulting viscous polymer solution is then poured into a non-solvent such as methanol or water with vigorous stirring to precipitate the polyamide.

-

The precipitated polymer is collected by filtration, washed thoroughly with water and then methanol to remove unreacted monomers and salts.

-

The purified polymer is dried in a vacuum oven at 60-80 °C overnight.

-

2. Phosphorylation Polycondensation

This method allows for the direct polycondensation of dicarboxylic acids with diamines.[2]

-

Materials:

-

1,3-Bis(4-aminophenyl)adamantane

-

Aliphatic or aromatic dicarboxylic acid

-

N-Methyl-2-pyrrolidone (NMP)

-

Triphenyl phosphite (TPP)

-

Pyridine

-

Calcium Chloride (CaCl2)

-

Ethanol

-

-

Procedure:

-

In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dicarboxylic acid, anhydrous calcium chloride, and pyridine in NMP.

-

To this solution, add an equimolar amount of the adamantane-containing diamine and triphenyl phosphite.[2]

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 3-4 hours with continuous stirring.[3]

-

After cooling to room temperature, pour the viscous solution into ethanol to precipitate the polymer.

-

Filter the polymer, wash with hot ethanol and then water, and dry under vacuum at 80 °C.[3]

-

B. Synthesis of Adamantane-Based Polyimides

1. Two-Step Synthesis via Poly(amic acid)

This is a widely used method for preparing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization.[4]

-

Materials:

-

1,3-Diaminoadamantane

-

Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

-

Acetic anhydride

-

Pyridine

-

-

Procedure:

-

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve an equimolar amount of 1,3-diaminoadamantane in anhydrous DMAc.

-

Gradually add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature.

-

Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.

-

-

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Place the plate in a vacuum oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the cyclodehydration to the polyimide.[4]

-

After cooling, the resulting polyimide film can be peeled from the glass substrate.

-

-

Step 2: Chemical Imidization (Alternative)

-

To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration, wash, and dry.

-

-

C. Polymer Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To confirm the chemical structure of the synthesized polymers.

-

Protocol:

-

Prepare a thin film of the polymer or mix a small amount of the powdered polymer with KBr to form a pellet.

-

Record the FTIR spectrum over a range of 4000-400 cm-1.

-

For polyamides, look for characteristic absorption bands around 3300 cm-1 (N-H stretching) and 1650 cm-1 (amide I, C=O stretching).[5]

-

For polyimides, confirm the formation of the imide ring by the appearance of characteristic absorption bands around 1780 cm-1 (asymmetric C=O stretching), 1720 cm-1 (symmetric C=O stretching), and 1370 cm-1 (C-N stretching).[5] The disappearance of amic acid bands is also indicative of complete imidization.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To obtain detailed information about the polymer structure.

-

Protocol:

-

Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6, DMAc-d9).

-

Record 1H NMR and 13C NMR spectra.

-

For adamantane-containing polymers, characteristic peaks for the adamantane protons will be observed in the aliphatic region (typically 1.5-2.5 ppm in 1H NMR).

-

Analyze the aromatic region to confirm the structure of the aromatic monomers used.

-

3. Thermal Analysis (TGA and DSC)

-

Purpose: To evaluate the thermal stability and transitions of the polymers.

-

Thermogravimetric Analysis (TGA) Protocol:

-

Place a small sample (5-10 mg) of the polymer in an alumina pan.

-

Heat the sample from room temperature to 800-900 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[6][7]

-

Record the weight loss as a function of temperature to determine the decomposition temperature.

-

-

Differential Scanning Calorimetry (DSC) Protocol:

-

Seal a small sample (5-10 mg) of the polymer in an aluminum pan.

-

Heat the sample to a temperature above its expected Tg, then cool it down, and reheat it at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.

-

The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[6]

-

IV. Visualizations

References

- 1. www2.ictp.csic.es [www2.ictp.csic.es]

- 2. impactfactor.org [impactfactor.org]

- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

1,3-Diaminoadamantane: A Versatile Building Block in Organic Synthesis for Advanced Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminoadamantane is a unique, rigid, and sterically hindered diamine that has garnered significant interest as a versatile building block in organic synthesis. Its three-dimensional diamondoid cage structure imparts desirable physicochemical properties to target molecules, including high thermal stability, lipophilicity, and metabolic resistance. These characteristics make it a valuable scaffold in the design and synthesis of a wide array of functional molecules, from advanced polymers and materials to potent therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 1,3-diaminoadamantane in the synthesis of bioactive molecules and advanced materials.

Applications of 1,3-Diaminoadamantane

The bifunctionality of 1,3-diaminoadamantane allows for its incorporation into a variety of molecular architectures. Key application areas include:

-

Pharmaceuticals and Drug Discovery: The adamantane cage can serve as a lipophilic anchor, enhancing the ability of a drug candidate to cross cell membranes. Its rigid structure can also orient pharmacophoric groups in a precise three-dimensional arrangement, leading to high-affinity interactions with biological targets. Derivatives of 1,3-diaminoadamantane have been investigated for their potential as antiviral, anticancer, and enzyme-inhibiting agents.[1]

-

Polymer Chemistry: Incorporation of the bulky and rigid adamantane cage into polymer backbones can significantly enhance the thermal stability and mechanical properties of the resulting materials. Polyamides and polyimides derived from 1,3-diaminoadamantane are of interest for applications requiring high-performance materials.

-

Materials Science: As a difunctional linker, 1,3-diaminoadamantane can be used in the synthesis of Metal-Organic Frameworks (MOFs). The rigid and well-defined geometry of the diamine can lead to the formation of highly ordered, porous materials with potential applications in gas storage, separation, and catalysis.[2]

Experimental Protocols

I. Synthesis of Bioactive Molecules: Schiff Base Derivatives

Schiff bases derived from 1,3-diaminoadamantane are a class of compounds with potential biological activities, including antioxidant properties. The following protocol details the synthesis of a bis-Schiff base from a 1,3-diaminoadamantane derivative and an aromatic aldehyde.

Reaction Scheme:

Materials:

-

1,3-bis(4-aminophenyl)adamantane

-

Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Absolute Ethanol

-

Pyridine

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 1,3-bis(4-aminophenyl)adamantane in 35 mL of absolute ethanol.

-

Add 2 equivalents of the aromatic aldehyde to the solution.

-

Add 0.5 mL of pyridine to the reaction mixture as a catalyst.

-

Reflux the reaction mixture for 5-6 hours.

-

After cooling to room temperature, filter the resulting precipitate.

-

Recrystallize the crude product from absolute ethanol to obtain the purified bis-Schiff base derivative.

Quantitative Data:

| Derivative (Substituent on Aldehyde) | Yield (%) |

| 4-Hydroxy | 72% |

| 4-Methoxy | 65% |

| 4-Chloro | 58% |

| 4-Nitro | 43% |

Data adapted from a study on the synthesis of new (Bis) Schiff base derivatives based on adamantane.[2]

II. Synthesis of High-Performance Polymers: Polyamides

The reaction of 1,3-diaminoadamantane with diacyl chlorides yields polyamides with high thermal stability. The following is a general procedure for the synthesis of a polyamide from a 1,3-diaminoadamantane derivative and an aliphatic dicarboxylic acid.

Reaction Scheme:

Materials:

-

1,3-Bis(4-aminophenyl)adamantane

-

Dicarboxylic acid (e.g., oxalic acid, succinic acid)

-

Anhydrous Calcium Chloride

-

Triphenylphosphite (TPP)

-

N-methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 1 equivalent of the diamino monomer (e.g., 1,3-Bis(4-aminophenyl)adamantane), 1 equivalent of the dicarboxylic acid, anhydrous calcium chloride, triphenylphosphite, N-methyl-2-pyrrolidone, and pyridine.

-

Reflux the mixture at 80°C for 15 minutes.

-

After the reaction, cool the mixture and precipitate the polymer by adding water, followed by ethanol.

-

Collect the crude polymer by filtration.

-

Purify the polymer by dissolving it in DMSO and re-precipitating it with ethanol. Repeat this process three times.

-

Dry the final polymer product in a vacuum oven at 50°C for 1 hour.

Quantitative Data:

| Diamine Monomer | Dicarboxylic Acid | Polymer Yield (%) |

| 1,3-Bis(4-aminophenyl)adamantane | Oxalic Acid | 85% |

| 1,3-Bis(4-aminophenyl)adamantane | Succinic Acid | 82% |

| 1,3-Bis(3-methyl-4-aminophenyl)adamantane | Maleic Acid | 78% |

Data adapted from a study on the synthesis of a new aliphatic polyamide based on adamantane derivatives.

III. Synthesis of Advanced Materials: Metal-Organic Frameworks (MOFs)

1,3-Diaminoadamantane can be employed as a rigid organic linker in the solvothermal synthesis of MOFs. The following is a general protocol for the synthesis of a hypothetical MOF using 1,3-diaminoadamantane and a metal salt.

Reaction Scheme:

Materials:

-

1,3-Diaminoadamantane

-

Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

-

Organic linker with coordinating groups (e.g., 1,4-benzenedicarboxylic acid - H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a Teflon-lined autoclave, dissolve 1,3-diaminoadamantane and the co-linker (e.g., H₂BDC) in a mixture of DMF and ethanol.

-

In a separate vial, dissolve the metal salt in DMF.

-

Slowly add the metal salt solution to the linker solution with stirring.

-

Seal the autoclave and heat it in an oven at a temperature between 80°C and 120°C for 24-72 hours.

-

After cooling the autoclave to room temperature, collect the crystalline product by filtration or centrifugation.

-

Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.

-

Dry the MOF product under vacuum.

Note: The specific reaction conditions (temperature, time, solvent ratios, and reactant concentrations) will need to be optimized for the desired MOF structure and properties.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Adamantane-Based Antivirals

Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus. Their mechanism of action involves the inhibition of the M2 proton channel, a protein essential for the viral replication cycle.

References

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Diaminoadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the rigid, three-dimensional adamantane cage structure into polymer backbones offers a powerful strategy for designing high-performance materials. 1,3-Diaminoadamantane, as a bulky and thermally stable diamine monomer, is a key building block in the synthesis of advanced polymers such as polyimides and polyamides. The unique geometry of the adamantane moiety disrupts polymer chain packing, leading to enhanced solubility, while its inherent rigidity and thermal stability contribute to exceptionally high glass transition temperatures (Tg) and robust mechanical properties.[1][2] These characteristics make adamantane-containing polymers highly attractive for applications in aerospace, microelectronics, gas separation membranes, and other demanding fields.[3]

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides and polyamides using 1,3-diaminoadamantane.

Data Presentation

The following tables summarize the thermal and mechanical properties of various high-performance polymers synthesized from adamantane-containing diamines, including 1,3-diaminoadamantane and its derivatives. This data allows for a comparative analysis of the impact of the adamantane structure on key polymer characteristics.

Table 1: Thermal Properties of Adamantane-Containing Polyimides

| Polymer ID | Dianhydride | Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Reference |

| Co-PI (Q3) | 6FDA/BPDA | TFMB/DAA (1.30 mol%) | 374 | > 530 | [4][5] |

| ADMDA-based | Various | 1,3-bis(4-aminophenyl)adamantane | 285 - 440 | - | [4] |

| DMADMDA-based | Various | 1,3-bis(3,5-dimethyl-4-aminophenyl)adamantane | Higher than ADMDA-based | - | [4] |

| FADMDA-based | Various | 1,3-bis(fluoro-aminophenyl)adamantane | Lower than ADMDA-based | - | [4] |

| Adamantane-dietheramine based | Various | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248 - 308 | > 500 | [6] |

DAA: 1,3-Diaminoadamantane; 6FDA: Hexafluoroisopropylidene diphthalic anhydride; BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; TFMB: 2,2′-Bis(trifluoromethyl)benzidine.

Table 2: Mechanical Properties of Adamantane-Containing Polyimides

| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |

| Co-PI (Q3) | > 145 | - | - | [4][5] |

| AD-PIs | 98 - 158 | Lower with increased AD content | 2.8 - 3.4 | [1] |

| DMADMDA-based | Inferior to ADMDA-based | - | - | [4] |

| FADMDA-based | Lower elongation | Lower elongation | Higher | [4] |

AD-PIs: Adamantane-based polyimides

Table 3: Properties of Adamantane-Containing Polyamides

| Polymer ID | Diacid Chloride | Diamine | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (TGA, °C) | Reference | |---|---|---|---|---|---| | AAPB-based | Various aromatic | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | 0.43 - 1.03 | 240 - 300 | > 450 |[7] | | Spiro-adamantane based | IPC, 6FC | spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) | - | > 350 | > 450 |[3] |

IPC: Isophthaloyl chloride; 6FC: 2,2-bis(4-carboxyphenyl) hexafluoropropane dichloride

Experimental Protocols

Protocol 1: Synthesis of a Copolyimide from 1,3-Diaminoadamantane (DAA), 6FDA, BPDA, and TFMB

This protocol is adapted from a procedure for the synthesis of high-transparency copolyimides.[4][5]

Materials:

-

1,3-Diaminoadamantane (DAA)

-

Hexafluoroisopropylidene diphthalic anhydride (6FDA)

-

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)

-

2,2′-Bis(trifluoromethyl)benzidine (TFMB)

-

N,N-dimethylacetamide (DMAc)

-

Acetic anhydride

-

Pyridine

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TFMB and DAA in DMAc at room temperature. The molar ratio of the diamines can be varied to achieve desired properties.

-

Once the diamines are fully dissolved, add 6FDA and BPDA as solid powders to the solution in a specific molar ratio. The total molar amount of dianhydrides should be equivalent to the total molar amount of diamines.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

-

For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution. The mixture is then stirred at room temperature for 12 hours.

-